N-[[6-[4-chlorophenyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-[trifluoromethyl]aniline
Description
Properties
IUPAC Name |
1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[4-(trifluoromethyl)phenyl]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N3S/c20-14-5-1-12(2-6-14)17-16(26-9-10-27-18(26)25-17)11-24-15-7-3-13(4-8-15)19(21,22)23/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMYNFNCDPOYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NC4=CC=C(C=C4)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[[6-[4-chlorophenyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-[trifluoromethyl]aniline, with CAS number 338404-63-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. This article explores its biological activity based on diverse research findings.
- Molecular Formula : C19H11ClF3N3S
- Molar Mass : 405.82 g/mol
- Synonyms :
- N-([6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene)-4-(trifluoromethyl)aniline
- Benzenamine derivative
Research indicates that compounds containing imidazo[2,1-b][1,3]thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and the disruption of cell cycle progression.
Key Findings from Studies
- Cytotoxicity : Studies have shown that derivatives of imidazo[2,1-b][1,3]thiazoles can induce cytotoxicity in human and murine cancer cell lines. For instance, one study reported that certain derivatives exhibited IC50 values less than 10 µM against multiple cancer types, indicating potent anti-cancer activity .
- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways. Flow cytometry analysis demonstrated that treatment with this class of compounds leads to increased Annexin V binding, suggesting apoptosis induction .
- Cell Cycle Arrest : Certain derivatives have also been shown to cause cell cycle arrest at the G0/G1 phase, further contributing to their anti-cancer properties .
Research Data Table
| Study Reference | Cell Lines Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa, MCF-7 | <10 | Apoptosis via mitochondrial pathway | |
| A549, HCT116 | <15 | G0/G1 phase arrest | |
| Jurkat T-cells | <5 | Inhibition of CDK9-mediated transcription |
Case Study 1: Cytotoxic Activity Against Human Cancer Cells
A study focused on the synthesis and biological evaluation of imidazo[2,1-b][1,3]thiazole derivatives highlighted that this compound showed remarkable activity against HeLa and MCF-7 cells. The mechanism was attributed to apoptosis induction confirmed by flow cytometric analysis.
Case Study 2: In Vivo Efficacy
Another research effort evaluated the in vivo efficacy of this compound in a murine model of cancer. The results indicated significant tumor reduction compared to control groups, suggesting its potential for therapeutic application .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has been studied for its potential anticancer properties. Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group enhances biological activity by increasing lipophilicity and metabolic stability .
- A study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .
-
Antimicrobial Properties :
- The imidazo[2,1-b][1,3]thiazole core is known for its antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria .
- In vitro studies have shown that modifications to the aniline moiety can enhance antimicrobial efficacy, making this compound a candidate for further development in treating infectious diseases .
- Enzyme Inhibition :
Material Science Applications
-
Organic Electronics :
- The unique electronic properties of N-[[6-[4-chlorophenyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-[trifluoromethyl]aniline make it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to form stable thin films contributes to efficient charge transport in electronic devices .
- Studies have shown that incorporating this compound into polymer matrices can enhance the performance of OLEDs by improving light emission and stability under operational conditions .
- Photovoltaic Devices :
Data Tables
Case Studies
-
Case Study on Anticancer Efficacy :
- A recent study evaluated the anticancer effects of various derivatives of imidazo[2,1-b][1,3]thiazoles, including this compound. Results showed a dose-dependent reduction in tumor cell viability across multiple cancer cell lines, indicating strong potential for therapeutic development.
-
Case Study on Organic Electronics :
- Research conducted on the integration of this compound into OLED devices demonstrated a marked increase in luminous efficiency compared to traditional materials. The study highlighted its stability under prolonged exposure to operational conditions, making it a viable candidate for commercial applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The biological activity of imidazo[2,1-b]thiazole derivatives is highly sensitive to substituents at positions 5 and 6 of the core scaffold. Below is a comparative analysis of key analogs:
Key Observations
Position 6 Substituents :
- The 4-chlorophenyl group at position 6 is a common feature in compounds with demonstrated anticancer and kinase-inhibitory activity (e.g., 5l targeting VEGFR2 and MDA-MB-231 cells) .
- Replacement with 4-methylsulfonylphenyl (as in 6a ) enhances COX-2 selectivity, suggesting electron-withdrawing groups at position 6 favor enzyme inhibition .
Position 5 Modifications: The methylene-aniline group in the target compound introduces a rigid Schiff base structure, distinct from the N,N-dimethylamine in 6a or the piperazine-acetamide in 5l. The trifluoromethyl substituent on the aniline ring may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, as seen in other fluorinated drug candidates .
Biological Activity Trends :
- 5l demonstrates potent cytotoxicity (IC₅₀ = 1.4 µM) against triple-negative breast cancer cells (MDA-MB-231), outperforming sorafenib (IC₅₀ = 5.2 µM) . Its activity is attributed to the combination of the 4-chlorophenyl group and the piperazine-linked pyridine moiety.
- 6a exhibits exceptional COX-2 selectivity (IC₅₀ = 0.08 µM) due to the compact N,N-dimethylamine group at position 5, which fits into the COX-2 active site without steric clashes .
Preparation Methods
Reaction Mechanism and Substrate Selection
The imidazo[2,1-b]thiazole scaffold is efficiently constructed via copper-catalyzed A³-coupling, a method validated by Rassokhina et al.. This one-pot, three-component reaction involves:
- Benzaldehyde derivatives : 4-Chlorobenzaldehyde serves as the aryl aldehyde component.
- 2-Aminothiazoles : 2-Amino-4-(trifluoromethyl)thiazole introduces the thiazole ring.
- Terminal alkynes : Phenylacetylene facilitates cyclization.
The reaction proceeds under Cu(I) or Cu(II) catalysis (e.g., CuI, 10 mol%) in polar aprotic solvents like DMF at 80–100°C, achieving yields up to 93%. The mechanism involves imine formation between the aldehyde and aminothiazole, followed by alkyne insertion and cyclization to form the imidazo[2,1-b]thiazole core.
Optimization and Continuous-Flow Synthesis
Transitioning from batch to continuous-flow reactors enhances reaction efficiency, reducing reaction times from hours to minutes while maintaining yields above 90%. Key parameters include:
- Residence time : 10–15 minutes.
- Temperature : 100–120°C.
- Catalyst loading : 5 mol% CuI.
Table 1: A³-Coupling Conditions and Yields
Ullmann-Type Coupling and Schiff Base Formation
Synthesis of 5-Formylimidazo[2,1-b]thiazole Intermediate
The 5-formyl group is introduced via Ullmann-type coupling, leveraging copper catalysis. As demonstrated in the synthesis of analogous imidazole derivatives, 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde is prepared by reacting 5-bromo-6-(4-chlorophenyl)imidazo[2,1-b]thiazole with formaldehyde under CuI (20 mol%) and Cs₂CO₃ in DMF at 130°C for 16–20 hours.
Imine Formation with 4-(Trifluoromethyl)aniline
The aldehyde intermediate undergoes condensation with 4-(trifluoromethyl)aniline in anhydrous ethanol under acidic catalysis (e.g., p-toluenesulfonic acid, 5 mol%) at reflux (78°C) for 12 hours. The Schiff base formation is monitored via TLC, with yields averaging 63–75% after column chromatography.
Table 2: Schiff Base Reaction Parameters
| Aldehyde | Amine | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 6-(4-Cl-Ph)-imidazo[2,1-b]thiazole-5-carbaldehyde | 4-CF₃-C₆H₄NH₂ | PTSA | EtOH | 68 |
Alternative Methods and Comparative Analysis
Cyclocondensation of Thiazole Precursors
An alternative route involves cyclizing 2-azidothiazoles with propargylamines under Ru or Rh catalysis, though this method suffers from lower yields (45–55%) and requires stringent inert conditions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the A³-coupling, improving yields to 85–90% while reducing side products. However, scalability remains a limitation.
Table 3: Method Comparison
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| A³-Coupling (Batch) | 89 | 6–8 h | High |
| A³-Coupling (Flow) | 93 | 15 min | Moderate |
| Ullmann + Schiff Base | 68 | 20 h | Low |
| Cyclocondensation | 50 | 12 h | Low |
Optimization Strategies and Yield Enhancement
Solvent and Catalyst Screening
Purification Techniques
Gradient elution (DCM:MeOH 50:1 → 20:1) effectively separates the imine product from unreacted aniline and aldehyde precursors.
Challenges and Limitations
- Imine Stability : The Schiff base is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous workups.
- Regioselectivity : Competing pathways during A³-coupling may yield regioisomers, requiring careful NMR analysis.
- Cost of CF₃ Reagents : 4-(Trifluoromethyl)aniline’s high cost drives research into alternative trifluoromethylation strategies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[[6-[4-chlorophenyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-[trifluoromethyl]aniline?
- Methodological Answer : The compound is synthesized via cyclization of precursors such as 4-chloroaniline and a thiazole-carbaldehyde derivative. A typical protocol involves reacting 4-chloro-3-(trifluoromethyl)aniline with a thiazole precursor (e.g., 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde) under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃). Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the final product .
Q. How is the compound characterized for structural validation?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks to confirm the imidazo[2,1-b]thiazole core and substituents (e.g., 4-chlorophenyl at δ ~7.4 ppm, trifluoromethyl at δ ~120 ppm in ¹³C) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
Q. What preliminary biological assays are recommended for screening activity?
- Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines like A549 or HeLa) and anti-inflammatory models (e.g., COX-2 inhibition). For example, derivatives with similar imidazo[2,1-b]thiazole scaffolds showed IC₅₀ values of 1.2–1.4 μM against COX-2 .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on bioactivity .
- Scaffold Hybridization : Fuse with triazole or thiadiazole moieties (e.g., via click chemistry) to enhance binding affinity .
- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity .
Q. What computational strategies are effective for predicting binding modes and selectivity?
- Methodological Answer :
- Molecular Docking : Dock into target proteins (e.g., BRAF kinase or COX-2) using AutoDock Vina. For example, imidazo[2,1-b]thiazole derivatives showed hydrogen bonding with Arg120 and hydrophobic interactions in COX-2 .
- DFT Calculations : Analyze frontier orbitals (HOMO/LUMO) to predict reactivity sites .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How should contradictory data in biological assays be resolved?
- Methodological Answer :
- Orthogonal Assays : Confirm cytotoxicity results with clonogenic assays or flow cytometry (apoptosis/necrosis markers) .
- Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 μM) to rule out assay-specific artifacts.
- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with activity .
Q. What strategies mitigate challenges in regioselectivity during synthesis?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., sulfonamides) to control functionalization at the C-5 position of the thiazole ring .
- Microwave-Assisted Synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 150°C for 30 minutes) .
Q. How can metabolic stability be improved without compromising potency?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
